2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of 2-propenoic acid with 2-(dimethylamino)ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing by-products and ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research explores its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets through its ester and dimethylamino groups. These functional groups can participate in various chemical reactions, such as hydrolysis, which releases the active components. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar in structure but with an ethyl group instead of a dimethylaminoethyl group.
2-Propenoic acid, 3-phenyl-, methyl ester: Contains a methyl group instead of a dimethylaminoethyl group.
Phenethyl cinnamate: An ester of cinnamic acid with a phenylethyl group.
Uniqueness
2-Propenoic acid, 3-phenyl-, 2-(dimethylamino)ethyl ester is unique due to the presence of the dimethylaminoethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
4067-25-8 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
BWJAQVSVFPHGSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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